7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione
説明
特性
IUPAC Name |
7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-3-4-12-23-15-16(22(2)18(25)21-17(15)24)20-19(23)26-13-8-11-14-9-6-5-7-10-14/h3-7,9-10H,8,11-13H2,1-2H3,(H,21,24,25)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHRGGHCCMMDND-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
化学反応の分析
科学的研究の応用
ML146 has significant scientific research applications, particularly in the fields of immunology and inflammation. The compound is used as a tool to study the role of NOD1 in various biological processes, including the innate immune response and inflammation . It has been employed in various in vitro and in vivo studies to investigate the effects of NOD1 inhibition on cytokine production, immune cell activation, and inflammatory responses . Additionally, ML146 has potential therapeutic applications in the treatment of inflammatory diseases and conditions where NOD1 plays a critical role .
作用機序
ML146 の作用機序には、NOD1 の選択的阻害が含まれます。 NOD1 は、特定の微生物リガンドを認識し、NF-κB およびミトゲン活性化プロテインキナーゼの活性化を誘発して炎症反応を引き起こす細胞質受容体です . ML146 は NOD1 に結合し、その活性化とそれに続くシグナル伝達を阻止します。 この阻害は、炎症性サイトカイン産生の抑制と免疫細胞の活性化の抑制につながります .
類似化合物との比較
Comparison with Structurally Similar Compounds
Purine-2,6-dione derivatives exhibit varied pharmacological profiles depending on substituent patterns. Below is a detailed comparison:
Substituent Analysis and Structural Analogues
Functional Implications of Substituents
- Contrast with mercapto (-SH) groups (e.g., 11d), which may confer redox activity or metabolic liability . Methoxy (): Improves metabolic stability compared to -SH but reduces electrophilic reactivity . Phenoxy/hydrazineylidene (): Critical for kinase or TRPC inhibition via π-stacking or hydrogen bonding .
3-position :
- Methyl (target compound) vs. ethyl (): Smaller alkyl groups may reduce steric hindrance, favoring binding pocket accommodation .
準備方法
Nucleophilic Substitution at the 8-Position
The 8-position of purine-2,6-dione derivatives is highly reactive toward nucleophilic substitution, enabling the introduction of sulfur-containing groups. A patent by WO2015107533A1 describes a generalized method for synthesizing analogous 8-substituted purine-2,6-diones:
- Starting Material : 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione.
- Reaction with Thiols : The bromine atom at position 8 is displaced by 3-phenylpropyl mercaptan (HS-CH₂CH₂CH₂-C₆H₅) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., N-butyl acetate).
- Catalysis : Potassium iodide (KI) accelerates the substitution by stabilizing the transition state.
Representative Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | N-butyl acetate |
| Base | Potassium carbonate (K₂CO₃) |
| Catalyst | Potassium iodide (KI) |
| Temperature | 85–125°C |
| Reaction Time | 4–8 hours |
This method yields the target compound with >95% purity after aqueous workup and solvent distillation.
Stereoselective Introduction of the (E)-But-2-Enyl Group
The (E)-but-2-enyl group at position 7 is introduced via a Heck coupling or Wittig reaction. WO2004002990A2 discloses a Wittig-based approach for analogous purine derivatives:
- Phosphonium Salt Preparation : Triphenylphosphine reacts with 1-bromo-2-butene to form the corresponding phosphonium salt.
- Wittig Reaction : The phosphonium salt is treated with a purine-2,6-dione aldehyde derivative under basic conditions (e.g., NaH) to form the (E)-alkene.
Critical Parameters :
Purification and Isolation
Post-synthesis purification involves:
- Liquid-Liquid Extraction : Sequential washing with methyl isobutyl ketone (MIBK) and toluene removes unreacted starting materials.
- Acid-Base Partitioning : Adjusting the pH with acetic acid and sodium hydroxide isolates the free base from salts.
- Crystallization : Methanol or ethanol recrystallization enhances purity to ≥98%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Nucleophilic Substitution | 78–85 | 95–98 | Scalable, single-step | Requires high-temperature conditions |
| Wittig Reaction | 65–72 | 90–94 | Stereoselective | Multi-step, sensitive to moisture |
Industrial-Scale Production Considerations
Commercial synthesis (e.g., RR Scientific) prioritizes cost-effectiveness and reproducibility:
- Catalyst Recycling : KI is recovered from aqueous phases for reuse.
- Solvent Selection : N-butyl acetate is preferred over DMF due to lower toxicity and ease of removal.
- Quality Control : HPLC with UV detection (λ = 254 nm) ensures batch consistency.
生物活性
7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione, also known by its CAS number 1164540-96-8, is a complex organic compound with a purine core that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 370.5 g/mol. Its structure includes several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O2S |
| Molecular Weight | 370.5 g/mol |
| CAS Number | 1164540-96-8 |
| LogP | 2.72 |
The biological activity of 7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione primarily involves its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that this compound may act as an inhibitor of nucleotide-binding oligomerization domain-containing protein 1 (NOD1), which plays a crucial role in the innate immune response by recognizing microbial ligands and activating downstream signaling pathways such as NF-kB .
Anti-inflammatory Effects
Research indicates that compounds similar to 7-[(E)-but-2-enyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione exhibit significant anti-inflammatory properties. For instance, studies have shown that related purine derivatives can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophage cell lines stimulated with lipopolysaccharide (LPS) . This suggests a potential therapeutic application in conditions characterized by excessive inflammation.
Hypouricemic Activity
The compound may also possess hypouricemic effects, which are beneficial in managing conditions like gout. Similar compounds have been observed to lower serum uric acid levels by inhibiting xanthine oxidase (XOD), an enzyme involved in uric acid production . This mechanism could be particularly relevant for patients suffering from hyperuricemia.
Case Studies
- In Vitro Studies : In laboratory settings, the compound has been tested against RAW 264.7 macrophages to assess its anti-inflammatory effects. Results indicated a significant reduction in the expression of inflammatory markers when treated with this compound compared to controls.
- Animal Models : Preliminary studies involving animal models have demonstrated that treatment with related purine derivatives can lead to decreased levels of serum uric acid and reduced inflammation markers in tissues affected by gout.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for purine-2,6-dione derivatives with thioether substituents?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the C8 position of the purine scaffold. For example, the 3-phenylpropylsulfanyl group can be introduced via thiol-disulfide exchange or direct alkylation under basic conditions (e.g., K₂CO₃ in DMF). The (E)-but-2-enyl group is often added through Heck coupling or allylation reactions. Key intermediates are characterized using H/C-NMR and HRMS to confirm regioselectivity .
Q. How is the purity and stability of this compound validated in experimental settings?
- Methodological Answer : Purity is assessed via HPLC (>98% recommended for biological assays) and LC-MS. Stability studies under varying pH (e.g., phosphate buffer at pH 7.4) and temperatures (4°C to 40°C) are critical. Degradation products are monitored using UV-Vis spectroscopy and mass spectrometry. Store at -20°C in amber vials under inert gas to prevent oxidation of the thioether group .
Q. What spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- H-NMR : Peaks at δ 8.2–8.5 ppm confirm purine protons; δ 5.5–6.0 ppm (vinyl protons) and δ 2.8–3.5 ppm (sulfanyl-CH₂) validate substituents.
- HRMS : Exact mass calculation for (e.g., [M+H]⁺ = 408.1452).
- X-ray crystallography : Resolves stereochemistry of the (E)-but-2-enyl group .
Advanced Research Questions
Q. How can reaction yields be optimized for the 3-phenylpropylsulfanyl substitution?
- Methodological Answer : Use Pd-catalyzed cross-coupling (e.g., with 3-phenylpropanethiol) in degassed DMF at 80°C. Additives like DIPEA improve nucleophilicity. Monitor reaction progress via TLC (silica, 5% MeOH/CH₂Cl₂). Yields >70% are achievable with stoichiometric control (1:1.2 molar ratio of purine:thiol) .
Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Controlled variables : Ensure consistent assay conditions (e.g., cell lines, ATP concentrations).
- Substituent effects : Compare analogs (e.g., morpholine vs. pyrimidinylsulfanyl at C8) to isolate steric/electronic contributions.
- Data normalization : Use internal standards (e.g., staurosporine for kinase inhibition) to mitigate batch variability .
Q. How does the (E)-but-2-enyl group influence pharmacokinetic properties?
- Methodological Answer : The (E)-configured double bond enhances metabolic stability by resisting isomerization. Computational modeling (e.g., molecular docking) predicts improved membrane permeability compared to saturated alkyl chains. Validate via Caco-2 cell assays and in vivo bioavailability studies .
Data Analysis and Experimental Design
Q. How to resolve discrepancies in enzyme inhibition potency between in vitro and cellular assays?
- Methodological Answer :
- Cellular uptake : Measure intracellular compound levels via LC-MS/MS.
- Off-target effects : Use CRISPR-knockout models to confirm target specificity.
- Buffer compatibility : Test assay buffers (e.g., HEPES vs. PBS) for ionic strength effects on binding .
Q. What computational tools predict interactions with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Analyze binding pocket flexibility (e.g., using GROMACS).
- Free energy perturbation (FEP) : Quantify ΔG binding for substituent modifications.
- Docking software : AutoDock Vina or Schrödinger Suite for preliminary screening .
Stability and Reactivity
Q. What are the oxidative degradation pathways for the 3-phenylpropylsulfanyl group?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
